3-(Phenylthio)propanoic acid
CAS No.: 5219-65-8
Cat. No.: VC21330114
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5219-65-8 |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 3-phenylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |
| Standard InChI Key | IGPROYLOGZTOAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)SCCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(Phenylthio)propanoic acid features a phenyl ring connected to a sulfur atom, which in turn is bonded to a three-carbon propanoic acid chain. The chemical structure can be represented as C6H5-S-CH2-CH2-COOH. The presence of both the aromatic phenyl ring and the carboxylic acid group contributes to the compound's versatile chemical behavior.
Physical Properties
Table 1: Physical Properties of 3-(Phenylthio)propanoic acid
| Property | Value |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| Physical State | Solid |
| Density | 1.22 g/cm³ |
| Melting Point | 58°C |
| Boiling Point | 184°C (at 10 Torr) |
| Flash Point | 159°C |
| PSA (Polar Surface Area) | 62.60000 |
| XLogP3 | 2.25340 |
The compound appears as a solid at room temperature with a melting point of 58°C. Its relatively high boiling point of 184°C (at 10 Torr) indicates significant intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 3-(Phenylthio)propanoic acid traditionally involves the reaction of thiophenol with acrylonitrile, followed by hydrolysis. This two-step process begins with a nucleophilic addition reaction facilitated by basic conditions where the thiophenol attacks the β-carbon of acrylonitrile. The resulting nitrile intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid product.
Alternative preparative methods include:
-
Alkylation of thiophenol derivatives using β-halopropionic acids or esters
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Reaction of thiophenol with β-propiolactone
Copper-Mediated Synthesis
A more recent and efficient method involves copper-mediated C-S bond formation between 3-mercaptopropionic acid and aryl iodides. This approach represents a significant advancement in the synthesis of 3-(Phenylthio)propanoic acid and related derivatives.
Research has shown that optimal yields are achieved using 0.5 equivalents of Cu2O as a catalyst in pyridine solvent with a reaction time of 6 hours. Under these conditions, 3-(Phenylthio)propanoic acid was synthesized in 67% yield from equimolar amounts of iodobenzene and 3-mercaptopropionic acid .
Table 2: Optimization of Copper-Mediated Synthesis Conditions
| Cu₂O (equiv.) | Solvent | Reaction time (h) | Yield (%) |
|---|---|---|---|
| 0.5 | Pyridine | 3 | 54 |
| 0.5 | Pyridine | 6 | 67 |
| 0.5 | Pyridine | 12 | 52 |
| 0.5 | DMF | 3 | 48 |
| 0.5 | DMF + 4 eq. pyridine | 3 | 47 |
| 1.0 | Pyridine | 3 | 14 |
| 0.05 | Pyridine | 3 | 0 |
The general procedure involves heating and stirring a mixture of 3-mercaptopropionic acid, Cu₂O, and aryl iodide in pyridine at 120-130°C under nitrogen atmosphere for 6 hours, followed by acidic workup and purification .
Chemical Reactions
Oxidation Reactions
The sulfur atom in 3-(Phenylthio)propanoic acid can undergo oxidation to form sulfoxides or sulfones. These transformations are typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides. The oxidation state of the sulfur atom significantly influences the compound's reactivity and biological properties.
Reduction Reactions
The carboxylic acid group of 3-(Phenylthio)propanoic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reduction produces 3-(phenylthio)propanol, which has different chemical and biological properties compared to the parent compound.
Substitution Reactions
The phenylthio group in 3-(Phenylthio)propanoic acid can act as a leaving group in nucleophilic substitution reactions. Various nucleophiles, including amines, alcohols, and thiols, can replace the phenylthio group, enabling the synthesis of diverse propanoic acid derivatives.
Conversion to Other Derivatives
3-(Phenylthio)propanoic acid serves as an important intermediate in the synthesis of arylmercaptans and diaryl disulfides. The conversion typically involves specific reaction conditions that facilitate the transformation of the carboxylic acid moiety while preserving or modifying the phenylthio group .
Applications
Organic Synthesis
3-(Phenylthio)propanoic acid is widely used as a building block in organic synthesis. Its unique structure, featuring both a phenylthio group and a carboxylic acid functionality, makes it valuable for constructing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including thiopyranones, piperidones, and benzodiazepines .
Pharmaceutical Development
This compound has significant applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs. Its derivatives may exhibit various pharmacological activities, making it a valuable starting material in pharmaceutical research.
Industrial Applications
In industry, 3-(Phenylthio)propanoic acid is employed in the production of specialty chemicals and materials. It may also be used in the synthesis of agrochemicals, demonstrating its versatility across multiple sectors beyond pharmaceuticals.
Biological Activities
Antimicrobial Properties
Studies have indicated that 3-(Phenylthio)propanoic acid exhibits moderate antibacterial and antifungal activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Enzyme Interactions
The biological activity of 3-(Phenylthio)propanoic acid is primarily attributed to its interaction with specific molecular targets. It can inhibit enzymes involved in metabolic pathways containing sulfur compounds, potentially affecting processes such as inflammation and microbial resistance.
Receptor Modulation
The carboxylic acid group of 3-(Phenylthio)propanoic acid facilitates binding to target proteins, potentially modulating their activity and influencing various biological responses. This property contributes to its potential applications in drug development.
Relation to Aryl Propionic Acid Derivatives
As a member of the broader class of aryl propionic acid derivatives, 3-(Phenylthio)propanoic acid shares structural similarities with compounds known to possess anti-bacterial, anti-convulsant, anti-cancer, and analgesic properties. The phenylthio substituent differentiates it from other members of this family, potentially conferring unique biological activities .
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